
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide, also known as PYR-2, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of amides and has a molecular formula of C12H14N2O2. PYR-2 is a potent inhibitor of the enzyme lysine-specific demethylase 1 (LSD1), which has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation.
作用機序
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide inhibits LSD1 by binding to the enzyme's active site and blocking its activity. LSD1 plays a critical role in regulating gene expression by removing methyl groups from lysine residues on histone proteins. This process is important for maintaining the proper balance of gene expression in cells. By inhibiting LSD1, N-(3-Pyridin-2-yloxypropyl)prop-2-enamide can lead to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been shown to inhibit cell growth and induce cell death. In addition, N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative disorders, N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been shown to improve cognitive function and reduce inflammation. N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has also been shown to have anti-inflammatory effects in various models of inflammation.
実験室実験の利点と制限
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of LSD1, making it a valuable tool for investigating the role of this enzyme in various biological processes. In addition, N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood. In addition, the synthesis method for N-(3-Pyridin-2-yloxypropyl)prop-2-enamide is relatively complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on N-(3-Pyridin-2-yloxypropyl)prop-2-enamide. One area of interest is the development of more potent and selective LSD1 inhibitors. Another area of interest is the investigation of the potential therapeutic applications of N-(3-Pyridin-2-yloxypropyl)prop-2-enamide in various diseases, including cancer and neurodegenerative disorders. In addition, further studies are needed to fully understand the long-term effects and potential side effects of N-(3-Pyridin-2-yloxypropyl)prop-2-enamide.
合成法
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide can be synthesized by reacting 3-bromopropylamine with 2-pyridinecarboxylic acid in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with propargyl bromide in the presence of copper (I) iodide and triphenylphosphine to yield N-(3-Pyridin-2-yloxypropyl)prop-2-enamide. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been extensively used in scientific research to investigate the role of LSD1 in various biological processes. LSD1 is a histone demethylase that regulates gene expression by removing methyl groups from lysine residues on histone proteins. This enzyme has been implicated in the development and progression of cancer, as well as other diseases. N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been shown to inhibit LSD1 activity, leading to changes in gene expression and cellular processes.
特性
IUPAC Name |
N-(3-pyridin-2-yloxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-10(14)12-8-5-9-15-11-6-3-4-7-13-11/h2-4,6-7H,1,5,8-9H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEBBHWLUSLFIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCOC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


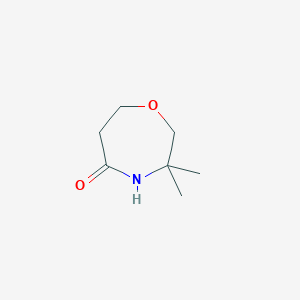

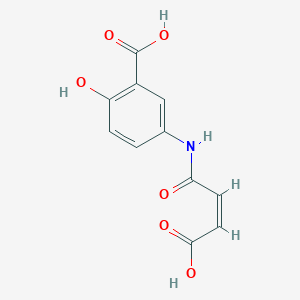


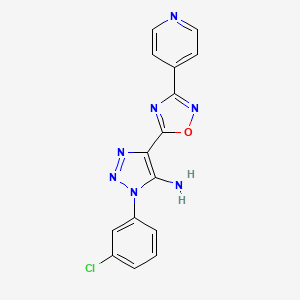
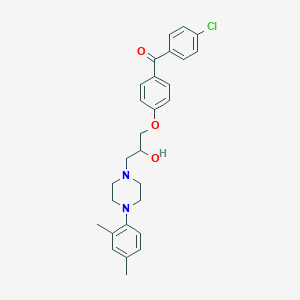
![2-(4-ethoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2366871.png)

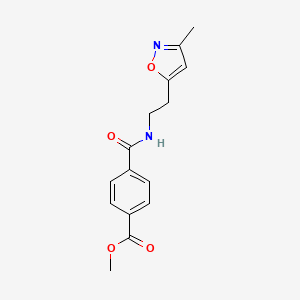
![N-(4-chlorophenyl)-4-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2366876.png)
![3-(Benzo[b]thiophen-3-yl)morpholine](/img/structure/B2366877.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B2366878.png)